二氯化乙基紫精

描述

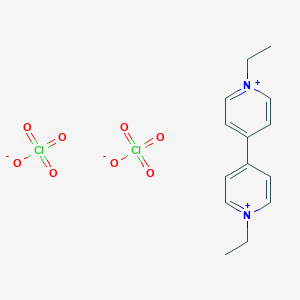

Ethyl viologen diperchlorate (EVDP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 449.8 g/mol and a melting point of 140-142 °C. EVDP is a member of the viologen family, a group of compounds that are used to study electron transfer and energy transfer reactions. EVDP has been used in a variety of applications, including organic synthesis, electrochemistry, and photochemistry.

科学研究应用

电致变色器件

二氯化乙基紫精: 由于它在施加电势时能够发生可逆的光吸收变化,因此被用于制造电致变色器件。 这些器件在透明状态和有色状态之间转换,这对于防眩光后视镜、智能窗户和可调节飞机窗户等应用非常有用 .

电化学传感器

该化合物的电化学性质使其适合制造电化学传感器。 这些传感器可以通过利用二氯化乙基紫精的氧化还原反应来检测各种化学物质,这些反应对特定分析物的存在敏感 .

氧化还原液流电池

在氧化还原液流电池中,二氯化乙基紫精充当电子受体。 它的稳定性和氧化还原电位对于电池的充放电循环至关重要,有助于实现储能解决方案 .

染料敏化太阳能电池

二氯化乙基紫精因其能够充当电子受体而被用于染料敏化太阳能电池。 这种性质通过促进太阳能电池结构内电子的转移来提高太阳能转换效率 .

光学信息和存储

二氯化乙基紫精的可逆光学转变被利用在光学信息和存储器件中。 该化合物在不同光学状态之间切换的能力允许对信息进行编码和解码 .

军用和防护眼镜

二氯化乙基紫精的电致变色性质被应用于军用和防护眼镜的开发。 这些应用得益于该材料在透明状态和有色状态之间快速转换,从而提供动态的光过滤能力 .

作用机制

Target of Action

Ethyl viologen diperchlorate (EV2+) is a type of bipyridinium salt, also known as a viologen . The primary target of EV2+ is the electron transport chain, where it acts as an electron acceptor .

Mode of Action

EV2+ undergoes a reduction process when it accepts electrons . This reduction changes the oxidation state of the molecule, altering its color . The color change is a result of the formation of a radical cation from the dication, which is the most stable form of the molecule .

Biochemical Pathways

Its ability to accept electrons suggests it may interact with redox reactions and electron transport processes within the cell .

Pharmacokinetics

Its solubility in water (25%) suggests that it may be absorbed and distributed in the body through the bloodstream

Result of Action

The primary result of EV2+'s action is a change in color due to the reduction of the molecule . This property is utilized in electrochromic devices, where the color change can be used to indicate the presence or absence of an electric potential .

Action Environment

The action of EV2+ can be influenced by environmental factors such as the presence of other ions, the pH of the environment, and the presence of an electric potential . For example, in electrochromic devices, the cycling performance of EV2+ can vary depending on the voltage applied .

安全和危害

属性

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDMKDAPWJPEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583631 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36305-51-8 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl viologen diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ethyl viologen diperchlorate suitable for use in flexible electronic devices like artificial synapses?

A1: EV(ClO4)2 exhibits history-dependent memristive behavior, meaning its electrical resistance changes based on past electrical stimuli. [] This property is crucial for mimicking the synaptic plasticity of biological synapses, the junctions between neurons. Furthermore, devices incorporating EV(ClO4)2 have demonstrated resilience under mechanical stress, retaining synaptic performance even when bent to a radius of 10mm. [] This flexibility makes EV(ClO4)2 a promising candidate for wearable neuromorphic computing systems.

Q2: How does the crystal structure of ethyl viologen diperchlorate impact its performance in lithium batteries?

A2: EV(ClO4)2 crystallizes in a layered structure with alternating organic ethyl viologen (EV2+) layers and inorganic perchlorate (ClO4-) layers. [] This unique arrangement contributes to its excellent rate performance in lithium batteries. The ClO4- layers facilitate good electron conduction, enabling the battery to deliver a significant portion of its capacity even at high discharge rates. []

Q3: Can you elaborate on the charge storage mechanism of ethyl viologen diperchlorate in the context of lithium batteries?

A3: Research suggests that EV(ClO4)2 undergoes a highly reversible structural evolution during the charge and discharge cycles of a lithium battery. [] In situ experimental techniques coupled with theoretical calculations indicate that both the molecular and crystal structures of EV(ClO4)2 change reversibly during redox processes. [] This reversible transformation contributes to the compound’s excellent cycling stability, evidenced by its high capacity retention even after multiple charge-discharge cycles.

Q4: What are the advantages of using organic materials like ethyl viologen diperchlorate in memristors for neuromorphic computing?

A4: Organic memristors based on materials like EV(ClO4)2 offer several advantages over their inorganic counterparts. These include: []

Q5: How does ethyl viologen diperchlorate contribute to the performance of electrochromic devices?

A5: EV(ClO4)2 plays a key role as the electrochromic material in certain devices. When a voltage is applied, EV(ClO4)2 undergoes a reduction reaction, forming a colored radical cation (EV•+). [] This change in oxidation state is accompanied by a change in the material's optical properties, causing it to absorb light in specific wavelengths and thus change color. [] The process is reversible, allowing the device to switch between colored and transparent states, enabling applications like smart windows and displays.

Q6: What analytical techniques are employed to study and characterize ethyl viologen diperchlorate?

A6: Several analytical techniques are used to investigate EV(ClO4)2, including:

- Micro-Raman Spectroscopy: This technique helps identify the presence of specific molecules, such as the colored radical cation (EV•+) in electrochromic devices. []

- Electrochemical Techniques: Cyclic voltammetry, for instance, helps analyze the redox behavior of EV(ClO4)2, providing insights into its charge storage mechanisms and stability. [, ]

- Spectroscopic Techniques: UV-Vis spectroscopy is utilized to study the optical properties of EV(ClO4)2, particularly its absorbance and transmittance characteristics in electrochromic applications. []

- In situ experimental techniques: These techniques, often coupled with theoretical calculations, are crucial for understanding the structural evolution of EV(ClO4)2 during electrochemical processes in batteries. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

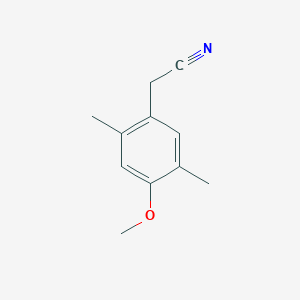

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)